

3-Amino-2-ethylquinazolin-4(3H)-one chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-ethylquinazolin-4(3H)-one

Cat. No.: B1268405

[Get Quote](#)

An In-depth Technical Guide on **3-Amino-2-ethylquinazolin-4(3H)-one**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-ethylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.^[1] This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of **3-Amino-2-ethylquinazolin-4(3H)-one**, serving as a foundational resource for researchers in pharmacology and drug discovery.

Chemical Structure and Properties

3-Amino-2-ethylquinazolin-4(3H)-one features a bicyclic structure composed of a pyrimidine ring fused to a benzene ring, with an ethyl group at position 2 and an amino group at position 3. The molecule is planar, including the ethyl group.^[2] In the crystalline state, molecules are organized in a head-to-tail orientation, exhibiting π – π stacking interactions.^[3] The crystal structure is further stabilized by intermolecular N—H \cdots O hydrogen bonds.^[3]

Physicochemical Data

The key chemical and physical properties of **3-Amino-2-ethylquinazolin-4(3H)-one** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{11}N_3O$	[3]
Molecular Weight	189.22 g/mol	
Appearance	Colorless crystals	[2]
Melting Point	398 K (125 °C)	[2]
CAS Registry Number	50547-51-8	[4]

Spectral Data

While specific peak lists for **3-Amino-2-ethylquinazolin-4(3H)-one** are not detailed in the available literature, its spectroscopic data have been characterized and are reported to be consistent with its structure.[\[2\]](#) An analysis of its analogs and available spectra provides an expected profile:

- Infrared (IR) Spectroscopy: The FTIR spectrum, typically recorded as a KBr pellet or Nujol mull, would show characteristic absorption bands.[\[4\]](#) For similar quinazolinones, these include a strong C=O (amide) stretch around 1672 cm^{-1} , a C=N stretch, C-N bands, C=C aromatic stretches around $1470\text{-}1615\text{ cm}^{-1}$, and N-H stretching vibrations from the amino group around 3460 cm^{-1} .[\[5\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - $^1\text{H-NMR}$: The proton NMR spectrum would display signals corresponding to the aromatic protons on the quinazolinone core, a singlet for the N-NH₂ protons, and a quartet and triplet for the ethyl group's -CH₂- and -CH₃ protons, respectively.
 - $^{13}\text{C-NMR}$: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (around 161 ppm), carbons of the aromatic rings, and the two carbons of the ethyl group.
- Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight with a molecular ion peak $[\text{M}]^+$ at m/z 189.

Experimental Protocols

Synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one

A reliable method for the synthesis of **3-Amino-2-ethylquinazolin-4(3H)-one** has been reported with a yield of 82%. The protocol is as follows:

Step 1: Acylation of Methyl 2-aminobenzoate

- A mixture of methyl 2-aminobenzoate and 1.4 mole equivalents of propionic anhydride is heated at 105 °C for 30 minutes.

Step 2: Cyclization with Hydrazine

- The reaction mixture is cooled to 75 °C and diluted with 50 mL of ethanol.
- Hydrazine monohydrate (10 mole equivalents) is added dropwise over 10 minutes.
- The resulting mixture is heated at reflux for 1 hour.
- After cooling to room temperature, the solvent is removed under reduced pressure.

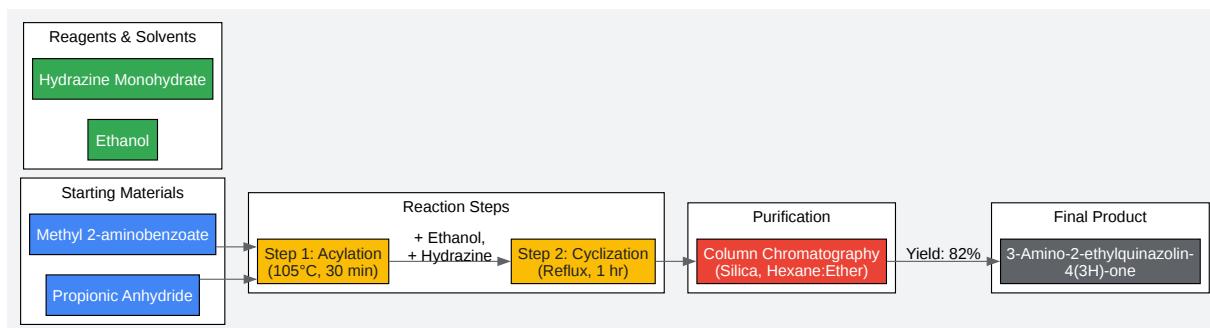
Step 3: Purification

- The obtained residue is purified by column chromatography on silica gel.
- Elution with a 4:1 mixture of hexane/diethyl ether provides the pure **3-Amino-2-ethylquinazolin-4(3H)-one**.

Crystallization

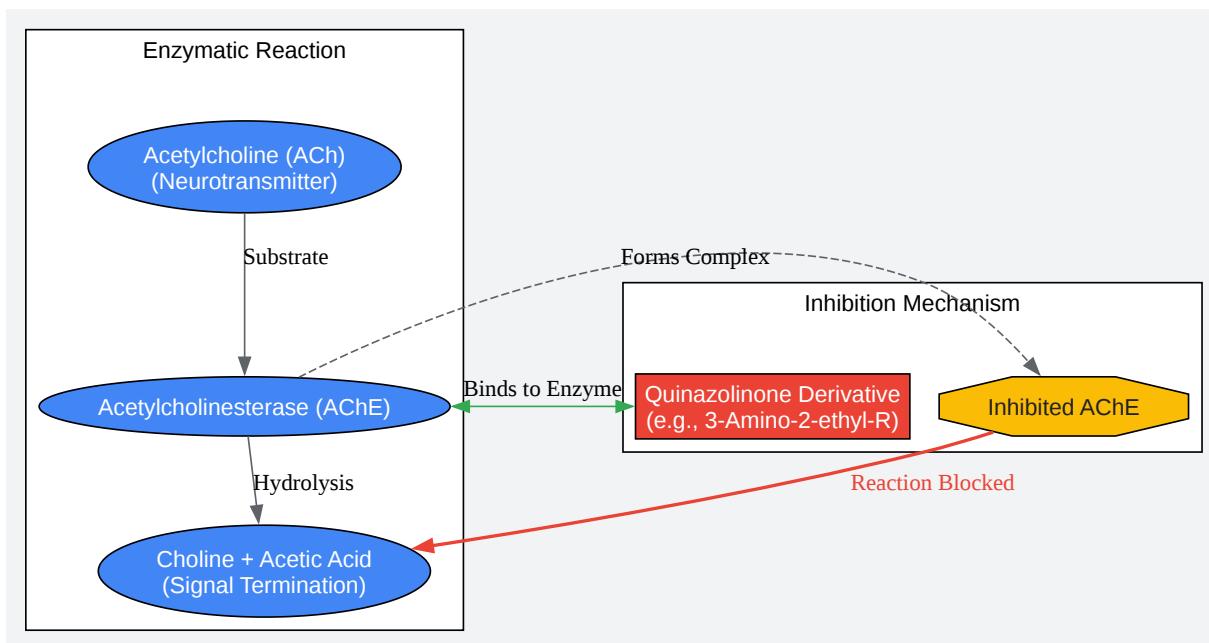
For structural analysis, single crystals can be obtained:

- The purified compound is dissolved in a minimal amount of a suitable solvent system.
- Colorless crystals have been successfully grown from a mixture of ethyl acetate and diethyl ether (1:2 by volume) through slow evaporation.[\[2\]](#)


Biological Context and Significance

The 4(3H)-quinazolinone scaffold is of significant interest in drug development due to its wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.^[1]

Derivatives of 3-amino-2-alkylquinazolin-4(3H)-ones have been specifically investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous system.^[1] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. The ethyl group at the 2-position, along with the amino group at the 3-position, provides a versatile platform for further chemical modification to enhance potency and selectivity against various biological targets.


Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the biological role of quinazolinone derivatives as enzyme inhibitors.

[Click to download full resolution via product page](#)

Synthesis workflow for **3-Amino-2-ethylquinazolin-4(3H)-one**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies | MDPI [mdpi.com]
- 2. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-氨基-2-甲基-4(3H)-喹唑啉酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Amino-2-ethylquinazolin-4(3H)-one chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268405#3-amino-2-ethylquinazolin-4-3h-one-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com